2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chloroaniline with anthranilic acid to form the intermediate 2-(4-chlorophenyl)quinazolin-4-one. This intermediate is then subjected to alkylation with butyl bromide and methylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-one: A precursor in the synthesis of the target compound.
2-[butyl(methyl)amino]-3-phenylquinazolin-4-one: A structurally similar compound with different substituents.
3-(4-chlorophenyl)-2-methylquinazolin-4-one: Another quinazolinone derivative with similar biological activities.
Uniqueness
2-[butyl(methyl)amino]-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methylamino groups, along with the 4-chlorophenyl moiety, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-3-4-13-22(2)19-21-17-8-6-5-7-16(17)18(24)23(19)15-11-9-14(20)10-12-15/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPXKKYNKAQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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